molecular formula C22H26N2O4S B12477036 N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide

N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide

Cat. No.: B12477036
M. Wt: 414.5 g/mol
InChI Key: JRFHVZYULUBTPW-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an acetylphenyl group, an azepane ring, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenyl, can be synthesized through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where a suitable azepane derivative reacts with the acetylphenyl intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like pyridine.

    Formation of the Benzamide Core: The final step involves coupling the sulfonylated intermediate with 4-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Sulfides or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, leading to the disruption of biological processes in pathogens or cancer cells. The sulfonyl group is known to enhance the compound’s ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    N-(4-acetylphenyl)-4-methylbenzamide: A structurally similar compound with variations in the position of functional groups.

Uniqueness

“N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” is unique due to the presence of the azepane ring, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide

InChI

InChI=1S/C22H26N2O4S/c1-16-10-11-19(22(26)23-20-9-7-8-18(14-20)17(2)25)15-21(16)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,23,26)

InChI Key

JRFHVZYULUBTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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